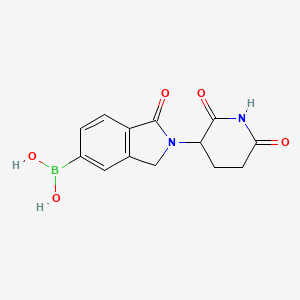
(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid: is a boronic acid derivative with a unique structure that combines a piperidine ring and an isoindoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate piperidine and isoindoline precursors, followed by the introduction of the boronic acid group through a series of reactions such as Suzuki coupling or direct borylation. The reaction conditions often require the use of catalysts like palladium and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography. The use of continuous flow reactors can also enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: : The compound can participate in substitution reactions, where functional groups on the piperidine or isoindoline rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used in organic synthesis.
Biology: : The compound has potential applications in biological research, particularly in the development of enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors.
Medicine: : In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Boronic acid derivatives have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.
Industry: : In the industrial sector, [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the complex structure of the piperidine and isoindoline rings.
Benzoxaborole: Another boronic acid derivative with a different ring structure, used in medicinal chemistry for its enzyme inhibitory properties.
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals, but with a different functional group compared to boronic acids.
Uniqueness: : The uniqueness of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid lies in its combination of a boronic acid group with a piperidine and isoindoline ring system
Eigenschaften
Molekularformel |
C13H13BN2O5 |
|---|---|
Molekulargewicht |
288.07 g/mol |
IUPAC-Name |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H13BN2O5/c17-11-4-3-10(12(18)15-11)16-6-7-5-8(14(20)21)1-2-9(7)13(16)19/h1-2,5,10,20-21H,3-4,6H2,(H,15,17,18) |
InChI-Schlüssel |
KBHRQZGDTZEMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


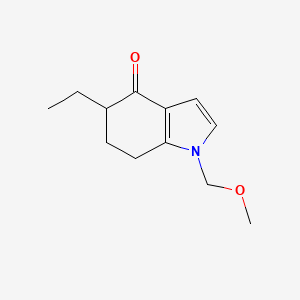
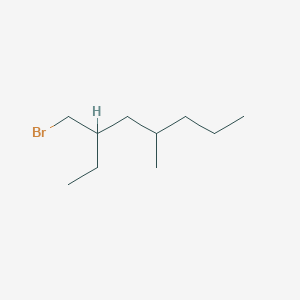
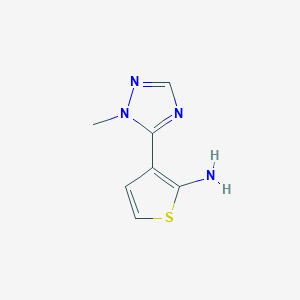

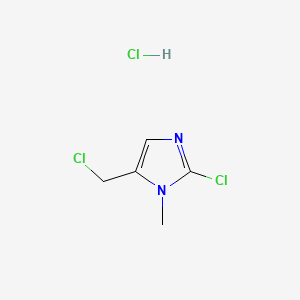

![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)


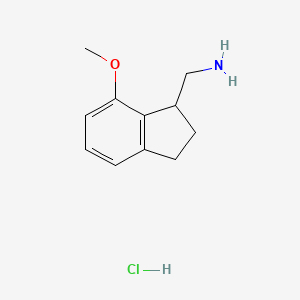
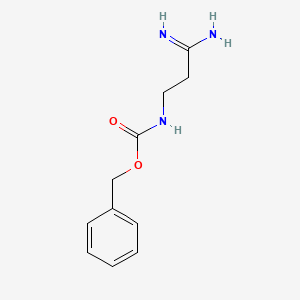
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)

